molecular formula C3H5NO B2747916 (E)-3-Aminoacrylaldehyde CAS No. 28636-16-0

(E)-3-Aminoacrylaldehyde

Cat. No. B2747916
CAS RN: 28636-16-0
M. Wt: 71.079
InChI Key: UCRYVFBKCBUURB-OWOJBTEDSA-N
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Description

“(E)-3-Aminoacrylaldehyde” is a chemical compound with the CAS Number: 28636-16-0 and a molecular weight of 71.08 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of “(E)-3-Aminoacrylaldehyde” involves various methods. One method involves the use of triethylamine in acetonitrile . Another method uses ammonium acetate in ethylene glycol at 140℃ for 19 hours . Yet another method involves the use of pyridine and p-toluenesulfonyl chloride in dimethylformamide .


Molecular Structure Analysis

The linear formula of “(E)-3-Aminoacrylaldehyde” is C3H5NO . The InChI code is 1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+ .


Physical And Chemical Properties Analysis

“(E)-3-Aminoacrylaldehyde” is a white to yellow solid . It has a predicted boiling point of 294.7±13.0 °C and a predicted density of 0.978±0.06 g/cm3 . Its pKa is predicted to be 5.50±0.70 .

Scientific Research Applications

Conformational and Tautomeric Preferences

The study by Nowroozi et al. (2011) focuses on the conformational and tautomeric preferences of 3-aminoacrylaldehyde. They used various theoretical levels to determine equilibrium conformations and analyzed the intramolecular hydrogen bond (IHB) as the origin of conformational preference. This research is significant in understanding the stability and reactivity of (E)-3-Aminoacrylaldehyde in different chemical environments (Nowroozi et al., 2011).

Enantioselective Organocatalysis

Paras and MacMillan (2001) and Jen et al. (2000) have reported the use of (E)-3-Aminoacrylaldehyde in enantioselective organocatalysis. This includes its application in the first enantioselective organocatalytic Friedel-Crafts alkylation and [3 + 2] cycloadditions. These reactions are crucial for synthesizing biologically important amino acids, β-lactams, amino carbohydrates, and alkaloids (Paras & MacMillan, 2001), (Jen et al., 2000).

Detection in Living Cells

Madhu et al. (2013) describe the synthesis and application of a derivative of (E)-3-Aminoacrylaldehyde in detecting cysteine and homocysteine in living cells. This highlights its potential in biochemical analysis and cellular studies (Madhu et al., 2013).

Structural Analysis

Abdel-Aziz et al. (2012) and Venter et al. (2012) have conducted structural analyses of compounds containing the aminoacrylaldehyde unit. These studies provide insights into the molecular geometry and potential interaction sites of (E)-3-Aminoacrylaldehyde, which are essential for understanding its reactivity and applications in various fields of chemistry (Abdel-Aziz et al., 2012), (Venter et al., 2012).

Organic Synthesis

Xu et al. (2021) demonstrate the use of (E)-3-Aminoacrylaldehyde in organic synthesis, highlighting a novel strategy for the ring opening of unactivated N-heteroaromatic compounds. This expands its utility in the field of organic synthesis and potentially in pharmaceutical applications (Xu et al., 2021).

Safety and Hazards

“(E)-3-Aminoacrylaldehyde” is classified as dangerous with hazard statements H301-H311-H314-H331, indicating toxicity if swallowed, in contact with skin, if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-aminoprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRYVFBKCBUURB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/N)\C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Aminoacrylaldehyde

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